molecular formula C32H26N4 B10884358 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]

N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]

Cat. No.: B10884358
M. Wt: 466.6 g/mol
InChI Key: BIVNTFVIKUNMSD-UHFFFAOYSA-N
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Description

N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE is a complex organic compound characterized by its unique structure, which includes multiple pyridyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-pyridylmethyl)benzaldehyde with 4-(4-pyridylmethyl)aniline under acidic conditions to form the imine intermediate. This intermediate is then reduced to the final amine product using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridyl and phenyl ketones, while reduction typically produces the fully reduced amine.

Scientific Research Applications

N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, in biological systems, it may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYLENE}AMINE
  • **N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYLENE}AMINE

Uniqueness

N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE is unique due to its dual pyridyl and phenyl groups, which confer distinct chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, enhancing its versatility in various applications.

Properties

Molecular Formula

C32H26N4

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]-1-[4-[[4-(pyridin-4-ylmethyl)phenyl]iminomethyl]phenyl]methanimine

InChI

InChI=1S/C32H26N4/c1-2-30(24-36-32-11-7-26(8-12-32)22-28-15-19-34-20-16-28)4-3-29(1)23-35-31-9-5-25(6-10-31)21-27-13-17-33-18-14-27/h1-20,23-24H,21-22H2

InChI Key

BIVNTFVIKUNMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)CC5=CC=NC=C5

Origin of Product

United States

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